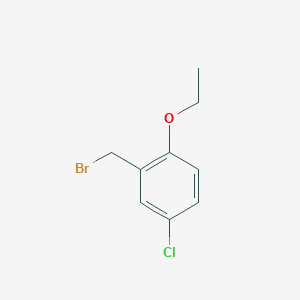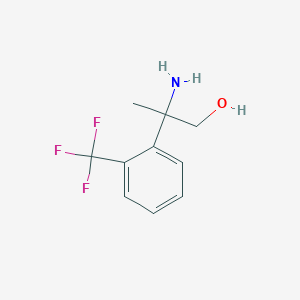
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol is an organic compound with the molecular formula C10H12F3NO. It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol typically involves organic synthesis methods. One common route includes the chlorination of trifluoromethylbenzyl alcohol to produce 2-chloro-2-(2-(trifluoromethyl)phenyl)propan-1-ol. This intermediate is then reacted with an appropriate amine to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .
Scientific Research Applications
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a key intermediate in the synthesis of pharmaceutical compounds, such as aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist.
Industry: The compound is used in the synthesis of advanced organic compounds and additives.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol involves its interaction with molecular targets and pathways. For instance, as an intermediate in the synthesis of aprepitant, it plays a role in modulating the activity of the NK-1 receptor, which is involved in the transmission of pain and other sensory signals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol: This compound has similar structural features but with additional trifluoromethyl groups, making it more hydrophobic.
2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol: This compound has the trifluoromethyl group in a different position on the phenyl ring, which can affect its reactivity and interactions.
Uniqueness
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of pharmaceuticals and other advanced organic compounds.
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-amino-2-[2-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c1-9(14,6-15)7-4-2-3-5-8(7)10(11,12)13/h2-5,15H,6,14H2,1H3 |
InChI Key |
DRAJERQZXHKPJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride](/img/structure/B13590832.png)
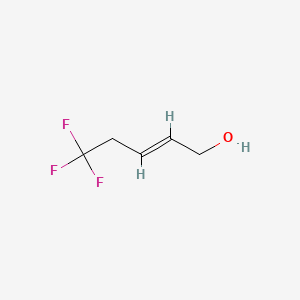
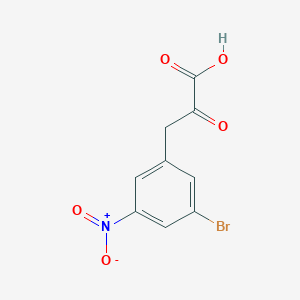
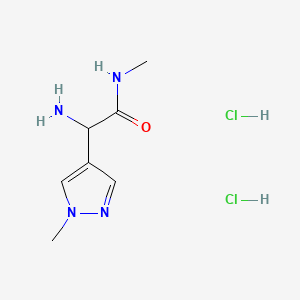
![1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol](/img/structure/B13590852.png)
![Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride](/img/structure/B13590857.png)

![3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590887.png)
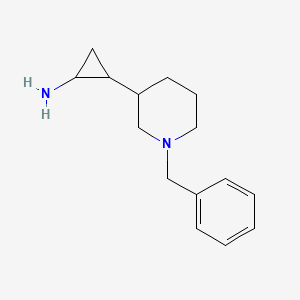
![[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea](/img/structure/B13590899.png)
![2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13590907.png)
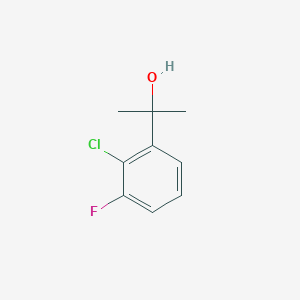
![2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13590916.png)
